6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-e][1,4]diazepine core with various substituents, including methoxyphenyl and diphenyl groups
Preparation Methods
The synthesis of 6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of key intermediates, such as pyrrol-2-carbonitrile, which is synthesized from 2-bromopyrrole and zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium
Chemical Reactions Analysis
6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is of interest in medicinal chemistry for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
6-(2-methoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can be compared with other similar compounds, such as:
N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide: This compound shares a similar diazepine core but differs in its substituents and overall structure.
2-Methoxyphenyl isocyanate: Although not a diazepine, this compound contains the methoxyphenyl group and is used in various chemical reactions.
Properties
Molecular Formula |
C26H23N3O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-5,7-diphenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C26H23N3O2/c1-31-21-15-9-8-14-20(21)25-22-23(18-10-4-2-5-11-18)27-16-17-28-24(22)26(30)29(25)19-12-6-3-7-13-19/h2-15,25,28H,16-17H2,1H3 |
InChI Key |
LUZTVNVPBUHWJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C(=O)N2C4=CC=CC=C4)NCCN=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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